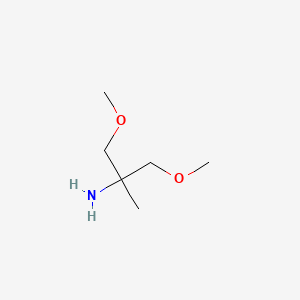
1,3-Dimethoxy-2-methylpropan-2-amine
Descripción general
Descripción
1,3-Dimethoxy-2-methylpropan-2-amine is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its two methoxy groups and a methyl group attached to a central amine structure.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it is flammable (H226) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methylpropan-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy groups to attach to the central carbon atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces halogenated derivatives or other substituted compounds.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxypropane: Similar structure but lacks the amine group.
2-Methoxy-2-methylpropanamine: Similar structure but with only one methoxy group.
1,3-Dimethoxy-2-propanamine: Similar structure but without the methyl group.
Uniqueness
1,3-Dimethoxy-2-methylpropan-2-amine is unique due to its specific combination of methoxy and methyl groups attached to the central amine structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTRXLKAYKOFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(COC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
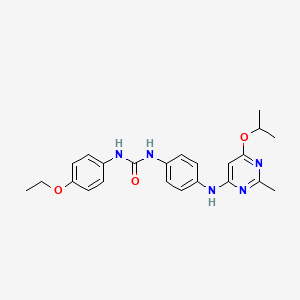
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2553143.png)
![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)
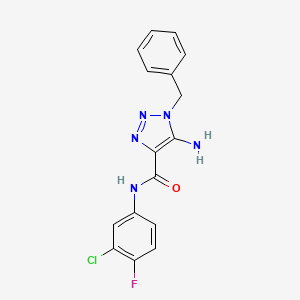
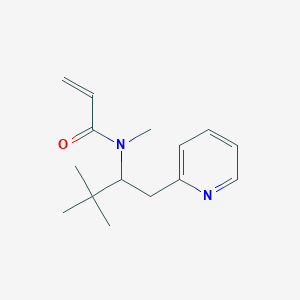
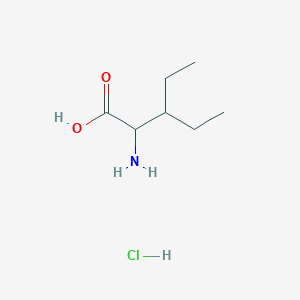
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)
![methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate](/img/structure/B2553154.png)
